Quinolin-8-yl-acetic acid
Description
Significance of Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. researchgate.net This structural motif is present in a wide array of biologically active compounds and functional materials. researchgate.netresearchgate.net
The history of quinoline dates back to 1834, when it was first isolated from coal tar. nih.gov A significant milestone in its research trajectory was the synthesis of the first synthetic antimalarial agent, pamaquine, an 8-aminoquinoline (B160924) derivative, in 1920. jetir.org This discovery underscored the therapeutic potential of quinoline derivatives and catalyzed extensive research into this class of compounds. jetir.org Early investigations also revealed the presence of the quinoline nucleus in various natural alkaloids, such as those found in cinchona bark, which were used for their medicinal properties. researchgate.netjetir.org
The exploration of quinoline derivatives has evolved from simple modifications to the rational design of complex molecules with specific functionalities. Quinolin-8-yl-acetic acid and its analogues, such as (Quinolin-8-yloxy)acetic acid, have become important research targets due to their versatile chelating properties and the biological activities exhibited by their derivatives. arkat-usa.org The ability of the acetic acid moiety at the 8-position to coordinate with metal ions has opened up avenues for the development of novel metal complexes with unique chemical and physical properties. researchgate.net Furthermore, the core structure allows for further functionalization, leading to a wide range of derivatives with potential applications in various scientific fields. arkat-usa.orgresearchgate.net
Scope and Relevance of Research on this compound
The research surrounding this compound is broad and multifaceted, reflecting its importance as a versatile chemical scaffold.
The study of this compound and its derivatives is inherently interdisciplinary, spanning organic chemistry, medicinal chemistry, inorganic chemistry, and materials science. orientjchem.orguni-muenchen.de In medicinal chemistry, researchers are exploring its potential in the development of therapeutic agents. orientjchem.orgnih.govnih.gov In inorganic chemistry, the focus is on the synthesis and characterization of its metal complexes for applications in catalysis and as functional materials. researchgate.net The compound also serves as a key intermediate in the synthesis of more complex heterocyclic systems. mdpi.comnih.gov
Current and future research on this compound is directed towards several promising areas. One key avenue is the development of highly selective and potent bioactive compounds by leveraging computational and computer-aided drug design methods. benthamdirect.com Another emerging area is the synthesis of novel hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties to create multifunctional agents. nih.govacs.org Furthermore, the unique coordination chemistry of this compound is being explored for the creation of advanced materials with specific optical and electronic properties. mdpi.com The development of efficient and environmentally friendly "green" synthesis methods for quinoline derivatives is also a significant area of ongoing research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-8-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXDDZQNKIORGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585421 | |
| Record name | (Quinolin-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152150-04-4 | |
| Record name | (Quinolin-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-8-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Quinolin 8 Yl Acetic Acid
Established Synthetic Routes to Quinolin-8-yl-acetic Acid
The synthesis of this compound, a molecule characterized by a C-C bond between the quinoline (B57606) core and the acetic acid side chain, can be achieved through several strategic approaches. These methods range from direct functionalization of the quinoline ring to the derivatization of pre-functionalized precursors.
Alkylation and Acylation Reactions in Quinoline Functionalization
Direct functionalization of the quinoline nucleus via alkylation or acylation reactions represents a straightforward approach to introduce the acetic acid moiety at the C-8 position. Modern C-H activation/functionalization techniques are particularly relevant in this context. For instance, palladium-catalyzed reactions have been shown to selectively activate the C-H bond at the C-8 position of quinoline N-oxides, allowing for subsequent acylation. rsc.org This regioselectivity is crucial for the synthesis of the desired isomer.
Another strategy involves a two-step process starting with a Friedel-Crafts reaction. For example, quinoline can be acylated at the 8-position with reagents like ethyl chloroformate in the presence of a Lewis acid such as AlCl₃. The resulting ethyl quinoline-8-carboxylate can then be subjected to further chemical modifications to yield the acetic acid side chain. A similar approach involves the introduction of an ethyl group at the 8-position, followed by selective oxidation using reagents like selenium dioxide (SeO₂) to form the corresponding acetaldehyde, which can be further oxidized to the carboxylic acid. The nitrogen atom within the quinoline ring can influence the reactivity and regioselectivity of these electrophilic substitution reactions. orientjchem.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials, offer an efficient and atom-economical pathway to complex molecular scaffolds. beilstein-journals.org While direct MCRs for the synthesis of this compound are not extensively documented, these methodologies are widely used to construct the core quinoline ring system and its complex derivatives. beilstein-journals.orgajol.inforsc.orgrsc.org
A notable example demonstrates the power of MCRs in synthesizing complex acetic acid-bearing quinoline analogues. A telescoped multicomponent reaction of 8-hydroxyquinoline (B1678124), an arylglyoxal (like 4-methoxyphenylglyoxal), and Meldrum's acid has been developed to produce furo[3,2-h]quinolin-3-yl)acetic acid derivatives. researchgate.netmdpi.com This process involves the initial condensation of the components, followed by an intramolecular cyclization, showcasing a sophisticated application of MCRs for creating functionalized quinoline-based acetic acids. mdpi.com
Table 1: Example of Multicomponent Reaction for a Quinoline Acetic Acid Derivative mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |
| 8-Hydroxyquinoline | 4-Methoxyphenylglyoxal | Meldrum's acid | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | 68% |
Derivatization from 8-Hydroxyquinoline Precursors
The most widely reported method for synthesizing acetic acid derivatives of 8-hydroxyquinoline involves the derivatization of the phenolic hydroxyl group. This route yields the structural isomer (Quinolin-8-yloxy)acetic acid , where the acetic acid moiety is linked to the quinoline ring via an ether (C-O-C) bond, as opposed to the direct C-C bond in this compound.
The primary method employed is the Williamson ether synthesis. This involves the reaction of 8-hydroxyquinoline, or its substituted analogues, with a haloacetic acid ester, such as ethyl chloroacetate (B1199739) or methyl bromoacetate (B1195939), in the presence of a base like potassium carbonate (K₂CO₃). arkat-usa.orgscirp.orgresearchgate.net The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972). scirp.orgresearchgate.net The resulting ester, for instance, ethyl (quinolin-8-yloxy)acetate, is then hydrolyzed to the corresponding carboxylic acid, (quinolin-8-yloxy)acetic acid, often using a base like lithium hydroxide (B78521) (LiOH) followed by acidification. scirp.org
Table 2: Synthesis of (Quinolin-8-yloxy)acetic Acid and Analogues from 8-Hydroxyquinoline Precursors
| 8-Hydroxyquinoline Precursor | Reagent | Base | Intermediate Product | Hydrolysis Condition | Final Product | Reference |
| 5-Chloro-8-hydroxyquinoline (B194070) | Methyl bromoacetate | K₂CO₃ | (5-Chloroquinolin-8-yloxy)acetic acid methyl ester | LiOH·H₂O, then HCl | (5-Chloroquinolin-8-yloxy)acetic acid | scirp.org |
| 8-Hydroxyquinoline | Ethyl chloroacetate | K₂CO₃ | Ethyl (quinolin-8-yloxy)acetate | - | - | arkat-usa.orgresearchgate.net |
Synthesis of this compound Derivatives and Analogues
The carboxylic acid functional group of this compound and its isomer is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.
Modifications at the Acetic Acid Moiety
The carboxylic acid group readily undergoes classic transformations such as esterification and amidation. vulcanchem.com These reactions are fundamental for creating libraries of compounds for various research applications.
Esterification: The synthesis of esters, such as methyl or ethyl esters, is typically achieved either by direct esterification of the carboxylic acid under acidic conditions or, more commonly, as the final step in the synthetic sequence leading to the acid itself (as seen in Section 2.1.3). scirp.org For example, (5-chloro-quinolin-8-yloxy)acetic acid methyl ester is synthesized directly from 5-chloro-8-hydroxyquinoline and methyl bromoacetate. scirp.org
Amidation: Amidation reactions expand the chemical diversity of quinoline-based acetic acids. A common transformation is the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) to form the acetohydrazide derivative. arkat-usa.orgresearchgate.net For instance, ethyl (quinolin-8-yloxy)acetate is refluxed with hydrazine hydrate in ethanol (B145695) to yield 2-(quinolin-8-yloxy)acetohydrazide. arkat-usa.orgresearchgate.net This hydrazide can then serve as a key intermediate for the synthesis of more complex structures, such as Schiff bases, by condensation with various aldehydes. researchgate.net
Table 3: Esterification and Amidation of (Quinolin-8-yloxy)acetic Acid Moiety
| Starting Material | Reagent | Reaction Type | Product | Reference |
| (5-Chloro-8-hydroxyquinoline) | Methyl bromoacetate | Esterification | (5-Chloroquinolin-8-yloxy)acetic acid methyl ester | scirp.org |
| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate | Amidation (Hydrazide formation) | 2-(Quinolin-8-yloxy)acetohydrazide | arkat-usa.orgresearchgate.net |
| 2-(Quinolin-8-yloxy)acetohydrazide | Various aldehydes | Amidation (Schiff base formation) | N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides | researchgate.net |
Introduction of Halogenated Acetate (B1210297) Structures
The synthesis of halogenated derivatives of this compound often begins with the corresponding 8-hydroxyquinoline. For instance, (5-chloroquinolin-8-yloxy)acetic acid is synthesized from 5-chloro-8-hydroxyquinoline. scirp.org The process involves the reaction of 5-chloro-8-hydroxyquinoline with methyl bromoacetate in the presence of potassium carbonate in acetone, which yields the methyl ester. scirp.org Subsequent hydrolysis of the ester using lithium hydroxide in a mixture of THF, methanol, and water affords the desired (5-chloroquinolin-8-yloxy)acetic acid. scirp.org
A similar strategy is employed for the synthesis of other halogenated quinolin-8-yloxy acetic acid esters. For example, the etherification of various substituted quinolin-8-ols with ethyl chloroacetate in the presence of potassium carbonate and dry acetone produces a range of 2-(quinolin-8-yloxy) acetic acid ethyl esters. researchgate.net These esters can then be hydrolyzed to their corresponding carboxylic acids. researchgate.net
Substitutions on the Quinoline Ring System
Halogenation Strategies
The direct halogenation of the quinoline ring in compounds related to this compound is a key strategy for introducing functional handles for further diversification. The 8-aminoquinoline (B160924) group can act as a directing group, facilitating selective C-H bond functionalization. rsc.org For instance, iron(III)-catalyzed C-5 halogenation of 8-amidoquinolines can be achieved using N-halosuccinimide (NXS) or molecular halogens (X2) as the halogenating agent in water. rsc.orgmdpi.com The addition of a long-chain carboxylic acid can improve the yield, potentially by acting as a phase transfer catalyst. rsc.orgmdpi.com
Metal-free protocols have also been developed for the regioselective C5–H halogenation of 8-substituted quinolines. rsc.org These methods often utilize inexpensive and atom-economical reagents like trihaloisocyanuric acid and can be performed under mild conditions, such as at room temperature and open to the air. rsc.org
The synthesis of 5,7-dihalo-8-hydroxyquinolines, which can be precursors to corresponding acetic acid derivatives, is also well-established. For example, the bromination of 8-hydroxyquinoline can lead to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org
Introduction of Alkyl and Aryl Moieties
The introduction of alkyl and aryl groups onto the quinoline ring system can be achieved through various cross-coupling reactions. Palladium-catalyzed C-H arylation is a powerful tool for this purpose. For example, using an 8-aminoquinoline directing group, the β-arylation of carboxylic acid derivatives can be accomplished. acs.org The reaction typically employs a palladium acetate catalyst, an aryl iodide coupling partner, and a base. acs.orgnih.gov This methodology allows for the incorporation of a wide range of aryl and heteroaryl groups. acs.org
Similarly, palladium-catalyzed alkylation of sp3 C-H bonds in 8-aminoquinoline amides can be performed using alkyl iodides or benzyl (B1604629) bromides in the presence of a palladium catalyst and a base. nih.gov
The C8-selective arylation of quinoline N-oxides has also been reported using palladium catalysis in acetic acid. acs.org The resulting 8-arylquinoline N-oxides can be further functionalized. For instance, the N-O bond can be reduced, or the C2 position can be modified. acs.org
Heterocyclic Ring Fusions
The quinoline scaffold of this compound can be extended through the fusion of additional heterocyclic rings. For instance, pyrano[3,2-h]quinolone derivatives have been synthesized. mdpi.com Another example involves the synthesis of furo[3,2-h]quinoline derivatives. The reaction of 8-hydroxyquinoline with 4-methylglyoxal and Meldrum's acid, followed by intramolecular cyclization in refluxing acetic acid, yields 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com
The synthesis of quinoline-fused triazolo-azepine and triazolo-oxepine derivatives has been achieved through a multi-step sequence starting from 2-chloro-3-formylquinoline. rsc.org This involves reductive amination, N-propargylation, a 'click' reaction to form a triazole, and finally a palladium-catalyzed C-H functionalization at the C-5 position of the triazole to form the fused seven-membered ring. rsc.org
Hybrid Conjugates and Complex Architectures
This compound and its derivatives serve as building blocks for the construction of more complex molecules and hybrid conjugates. For example, 8-aminoquinolines, which are structurally related to the parent amine of this compound, have been conjugated with amino acids. acs.org
Hybrid molecules incorporating quinoline and sulfonamide moieties have also been synthesized. mdpi.com These are typically prepared by the acylation of 8-aminoquinoline with a sulfonyl chloride, followed by complexation with a metal ion. mdpi.com
Furthermore, quinoline-biphenyl hybrids have been synthesized via Suzuki cross-coupling reactions, where a triflate derivative of a hydroxyquinoline is coupled with a boronic acid. e-century.us
Stereoselective Synthesis and Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest. Axially chiral quinoline derivatives are of particular importance. csic.esresearchgate.net An atroposelective iridium-catalyzed dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes has been reported. csic.esresearchgate.net This reaction involves a transfer hydrogenative coupling of allyl acetate, which installs both central and axial chirality with high diastereoselectivity and enantiomeric excess. csic.esresearchgate.net The racemization of the aldehyde substrate is facilitated by a transient Lewis acid-base interaction between the quinoline nitrogen and the aldehyde carbonyl group. csic.es
While direct stereoselective syntheses starting from this compound are less commonly reported, the principles demonstrated in the synthesis of related chiral quinoline structures provide a foundation for future work in this area.
Spectroscopic and Computational Investigations of Quinolin 8 Yl Acetic Acid
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Quinolin-8-yl-acetic acid and its derivatives. By analyzing the chemical shifts of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.
For the related compound, (5-chloro-quinolin-8-yloxy) acetic acid, ¹H NMR spectroscopy in CDCl₃ reveals distinct signals corresponding to the protons of the quinoline (B57606) ring and the acetic acid moiety. scirp.org For instance, the methylene (B1212753) protons (O-CH₂) of the acetic acid group typically appear as a singlet, while the aromatic protons of the quinoline ring exhibit a complex pattern of doublets and double doublets due to spin-spin coupling. scirp.org Concentration-dependent chemical shift changes in ¹H NMR studies of quinoline derivatives have been observed, which are attributed to dipole-dipole and π-π stacking interactions between the quinoline rings. uncw.edu
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbonyl carbon in the carboxylic acid group and the carbons of the quinoline ring are particularly informative for confirming the structure. scirp.org Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the Hartree-Fock (HF) level of theory have shown excellent agreement with experimental data for various quinoline derivatives, aiding in the precise assignment of spectral signals. tsijournals.com
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative, (5-chloro-quinolin-8-yloxy) acetic acid in CDCl₃ scirp.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| O-CH₂ | 4.92 (s, 2H) | 65.94 |
| H₂ | 8.94 (d, J = 4.18 Hz, 1H) | 150.28 |
| H₃ | 7.70 (dd, J = 4.18, 8.58 Hz, 1H) | 123.53 |
| H₄ | 8.47 (d, J = 8.58 Hz, 1H) | 132.64 |
| C₄ₐ | - | 126.66 |
| C₅ | - | 121.69 |
| H₆ | 7.64 (d, J = 8.48 Hz, 1H) | 127.07 |
| H₇ | 7.08 (d, J = 8.48 Hz, 1H) | 110.54 |
| C₈ | - | 153.54 |
| C₈ₐ | - | 140.55 |
| CO₂H | - | 170.34 |
Atom numbering is based on the naphthalene (B1677914) convention.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For this compound and its analogs, these methods are crucial for identifying characteristic vibrational modes.
The IR spectrum of a related compound, (5-chloro-quinolin-8-yloxy) acetic acid, shows characteristic absorption bands that can be assigned to specific molecular vibrations. scirp.org The stretching vibration of the C=O bond in the carboxylic acid group is a prominent feature, typically observed in the region of 1700-1800 cm⁻¹. scirp.org The O-H stretching of the carboxylic acid often appears as a broad band due to hydrogen bonding. Vibrations associated with the quinoline ring, such as C-H and C=C stretching, and various bending modes, are also readily identified. scirp.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. scirp.org Theoretical calculations using Density Functional Theory (DFT) have been instrumental in assigning the observed vibrational frequencies to specific normal modes of the molecule, with scaled quantum mechanical force field (SQMFF) methods often used to improve the agreement between theoretical and experimental data. scirp.orgscirp.org
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for (5-chloro-quinolin-8-yloxy) acetic acid scirp.org
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
| O-H Stretch | ~3400 (broad) | - | ~3570 |
| C-H Stretch (aromatic) | 3050-3100 | 3060-3100 | 3050-3150 |
| C=O Stretch | 1730 | 1735 | 1792 |
| C=C/C=N Stretch (ring) | 1500-1600 | 1500-1600 | 1490-1610 |
| C-O Stretch | ~1230 | ~1230 | ~1240 |
| O-H Bend | ~1420 | ~1420 | ~1430 |
The UV-Vis absorption spectra of 8-HQ and its derivatives are characterized by absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the quinoline ring system. niscpr.res.inmdpi.com The position and intensity of these absorption maxima can be influenced by the solvent polarity, indicating a change in the electronic distribution in the ground and excited states. niscpr.res.inmdpi.com
The fluorescence properties of quinoline derivatives are of particular interest. 8-HQ itself exhibits weak fluorescence in many solvents, a phenomenon often attributed to excited-state proton transfer (ESPT). mdpi.com However, ether and ester derivatives of 8-HQ, which lack the hydroxyl proton, can exhibit significantly enhanced fluorescence. mdpi.com The emission spectra are also sensitive to the solvent environment. For instance, some quinoline derivatives show a "turn-off" fluorescence response in the presence of specific analytes, making them useful as chemosensors. researchgate.net
Table 3: Photophysical Properties of Selected 8-Hydroxyquinoline (B1678124) Derivatives in Acetonitrile mdpi.com
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 8-Hydroxyquinoline (8-HQ) | 315 | 490 |
| 8-Methoxyquinoline | 312 | 375 |
| 8-Octyloxyquinoline | 313 | 378 |
| Quinolin-8-yl benzoate | 310 | - (non-fluorescent) |
Quantum Chemical Calculations and Theoretical Modeling
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure, conformation, and electronic properties of molecules like this compound. DFT calculations, often using hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), can predict the optimized geometries of different possible conformers of the molecule in the gas phase. scirp.orgmdpi.com
For derivatives of this compound, DFT studies have shown the existence of multiple stable conformers, with their relative stabilities determined by their total energies. scirp.org These calculations can also provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. scirp.org Furthermore, DFT can be used to simulate vibrational spectra, which aids in the assignment of experimental IR and Raman bands. scirp.orgscirp.org
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. scirp.orgirjweb.com
For 2-(quinolin-8-yloxy) acetic acid, both the HOMO and LUMO are primarily localized on the quinoline rings, indicating that these are π-type orbitals. scirp.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. scirp.org This type of analysis is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy and for predicting the reactivity of the molecule in various chemical reactions. scirp.orgrsc.org
Table 4: Calculated HOMO, LUMO, and Energy Gap for 2-(quinolin-8-yloxy) acetic acid scirp.org
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theories
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories are powerful computational tools used to analyze the electronic structure of molecules, providing deep insights into bonding, charge distribution, and intramolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. dergipark.org.tr This method is instrumental in understanding delocalization effects and charge transfer interactions within a molecule. frontiersin.org The analysis focuses on the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E²) associated with these interactions quantifies the strength of the electronic delocalization. frontiersin.orgwisc.edu A higher E² value indicates a more significant interaction and greater stabilization of the molecule.
Natural Population Analysis (NPA), derived from the NBO method, provides a more robust calculation of atomic charges compared to other methods. scirp.org This allows for a detailed examination of the charge distribution across the this compound molecule, identifying the most electrophilic and nucleophilic sites. scirp.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E² (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C-C)ring | High | Lone Pair → π (Resonance) |
| LP(2) Ocarbonyl | π(C-O)hydroxyl | Moderate | Lone Pair → π (Hyperconjugation) |
| π(C-C)ring | π(C=O)carbonyl | Moderate | π → π (Conjugation) |
| σ(C-H) | σ(C-C) | Low | σ → σ (Hyperconjugation) |
Atoms in Molecules (AIM) Theory
The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. mdpi.com This method is particularly effective for identifying and characterizing chemical bonds, including weak interactions like hydrogen bonds. mdpi.com The analysis focuses on finding critical points in the electron density, such as bond critical points (BCPs), which are located on the path of maximum electron density between two bonded nuclei.
For this compound, AIM analysis can be used to:
Characterize Covalent Bonds: The values of electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the covalent bonds within the quinoline ring and the acetic acid moiety provide quantitative measures of bond strength and type.
Identify Intramolecular Interactions: AIM can precisely identify and characterize potential weak intramolecular hydrogen bonds, for instance, between the carboxylic acid group and the nitrogen atom of the quinoline ring. The presence of a BCP between the hydrogen and the acceptor atom is a key indicator of such an interaction.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. rsc.orgohio-state.edu It is particularly valuable for predicting and interpreting UV-visible absorption spectra. The method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry, and the oscillator strengths, which relate to the intensity of the corresponding spectral peak. researchgate.net
The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional. ohio-state.edu For molecules with potential charge-transfer (CT) character in their excited states, standard functionals can be unreliable. Long-range corrected (LRC) functionals are often employed to provide a more accurate description of such states. ohio-state.edu
For this compound, TD-DFT calculations can predict its electronic absorption spectrum, identifying the key electronic transitions. These transitions are typically described in terms of the molecular orbitals (MOs) involved, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the MOs involved reveals the nature of the excitation, such as a π→π* transition localized on the quinoline ring or a charge-transfer transition between the aromatic system and the carboxylic acid group. scirp.org
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.15 | HOMO → LUMO | π→π |
| S2 | 4.21 | 294 | 0.28 | HOMO-1 → LUMO | π→π |
| S3 | 4.50 | 275 | 0.09 | HOMO → LUMO+1 | Intramolecular Charge Transfer |
Solvent Effect Studies and Continuum Models
Computational studies performed in the gas phase often neglect the significant influence of the surrounding solvent environment. Solvent effects can alter molecular geometry, conformational stability, and electronic properties. nih.gov Continuum models are an efficient way to incorporate these effects by representing the solvent as a continuous medium with a characteristic dielectric constant (ε), rather than modeling individual solvent molecules. gaussian.com
The Polarizable Continuum Model (PCM) is one of the most widely used methods. gaussian.com In PCM, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's behavior in solution. The Integral Equation Formalism variant (IEFPCM) is a robust and popular implementation of this model. gaussian.com
For this compound, applying a continuum model like IEFPCM is crucial for:
Accurate Conformational Analysis: The relative energies of different conformers can change significantly when moving from the gas phase to a polar solvent like water, as the solvent may preferentially stabilize more polar structures. nih.govresearchgate.net
Predicting Spectroscopic Properties: Solvent polarity can cause shifts in UV-Vis absorption peaks (solvatochromism). Continuum models can predict these shifts, allowing for a more direct comparison between theoretical and experimental spectra measured in solution.
Modeling Chemical Reactions: By providing a more realistic energetic landscape, solvent models are essential for studying reaction mechanisms and equilibria in solution.
| Property | Gas Phase | Water (ε ≈ 78.4) |
|---|---|---|
| Dipole Moment (Debye) | 2.5 | 3.8 |
| Relative Energy of Conformer B (kcal/mol) | +2.1 | +1.3 |
| HOMO-LUMO Gap (eV) | 4.8 | 4.5 |
Molecular Dynamics Simulations in Conformational Analysis
While quantum mechanical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This methodology is essential for exploring the conformational landscape and understanding the thermodynamic and kinetic stability of different molecular shapes. nih.govchemrxiv.org
For the conformational analysis of this compound, MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can identify all accessible low-energy conformations, including those that might be missed by simple geometry optimizations. researchgate.net
Assess Conformational Stability: The stability of a particular conformation can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions from a reference structure over the course of the simulation. A stable conformation will exhibit low and steady RMSD values. nih.gov
Calculate Free Energy Landscapes: Advanced techniques like umbrella sampling can be combined with MD to calculate the Potential of Mean Force (PMF) along a specific reaction coordinate, such as a dihedral angle. nih.gov This provides a free energy profile for conformational changes, revealing the relative free energies of different conformers and the energy barriers separating them. nih.gov
MD simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in solution, offering crucial insights into the flexibility that governs molecular function. amazonaws.com
| Analysis Technique | Objective | Typical Output |
|---|---|---|
| Standard MD Simulation | Explore accessible conformations and overall flexibility. | Molecular trajectory, conformational clusters. |
| Root Mean Square Deviation (RMSD) | Evaluate the stability of a starting conformation over time. | Plot of RMSD vs. time. |
| Root Mean Square Fluctuation (RMSF) | Identify flexible regions of the molecule. | Plot of RMSF per atom. |
| Potential of Mean Force (PMF) | Quantify the free energy change during a conformational transition. | 1D or 2D free energy surface. |
Coordination Chemistry and Metal Complexation of Quinolin 8 Yl Acetic Acid
Chelation Properties of Quinolin-8-yl-acetic Acid as a Ligand
(Quinolin-8-yloxy)-acetic acid is a versatile ligand derived from 8-hydroxyquinoline (B1678124), a well-known chelating agent. The introduction of the acetic acid moiety via an ether linkage at the 8-position enhances its coordination capabilities, allowing for more complex interactions with metal centers.
Donor Atom Identification and Binding Modes (e.g., N,O-chelation)
Like its parent compound 8-hydroxyquinoline, (Quinolin-8-yloxy)-acetic acid acts as a potent chelator through its nitrogen and oxygen donor atoms. nih.gov The primary binding mode involves the formation of a stable five-membered ring with a metal ion through coordination with the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group (in the parent molecule) or, in this case, the ether oxygen and/or the carboxylate oxygen. nih.gov
The structure of (Quinolin-8-yloxy)-acetic acid offers multiple potential donor sites: the quinoline nitrogen (N), the ether oxygen (O), and the two oxygen atoms of the carboxylate group (O, O'). This allows it to function as a bidentate or potentially tridentate ligand. The most common coordination is N,O-chelation involving the quinoline nitrogen and an oxygen from the acetate (B1210297) side chain. This chelation results in the formation of a stable six-membered ring. Furthermore, the carboxylate group can coordinate in a monodentate fashion or act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net
pH Dependence of Ligand Speciation
The coordination behavior of (Quinolin-8-yloxy)-acetic acid is highly dependent on the pH of the solution, which dictates the protonation state of the ligand. The ligand possesses two primary ionizable sites: the carboxylic acid group and the quinoline nitrogen atom.
At strongly acidic pH, both the carboxylic acid and the quinoline nitrogen are protonated, limiting the ligand's ability to coordinate with metal ions. As the pH increases, the carboxylic acid group is the first to deprotonate (typically in the pH range of 3-5), yielding a carboxylate anion. This increases the ligand's capacity to form complexes. Upon further increase in pH, the protonated quinoline nitrogen deprotonates (pKa for related compounds is around 2.36-7.76), making the nitrogen lone pair fully available for coordination. nih.gov The speciation of the ligand across a pH range determines the charge and coordination mode, influencing the stoichiometry and structure of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with (Quinolin-8-yloxy)-acetic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized to determine their structure and properties.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Pt(II), Hg(II), Zn(II))
(Quinolin-8-yloxy)-acetic acid and its derivatives have been used to synthesize a range of complexes with various transition metals.
Co(II) and Mn(II): Isostructural, two-dimensional coordination polymers with the formula [M(8-qoac)(HCOO)] and [M(8-qoac)(CH3COO)] (where 8-qoacH = quinoline-8-oxy-acetic acid) have been constructed. researchgate.net
Cu(II) and Zn(II): Numerous complexes of copper and zinc with quinoline-based ligands have been synthesized and characterized. sphinxsai.comresearchgate.netnih.gov The general synthesis involves refluxing a methanolic solution of the ligand with the corresponding metal salt, such as ZnCl₂ or Cu(NO₃)₂·3H₂O. nih.govnih.gov
Ni(II): Nickel(II) complexes are often prepared by reacting a nickel salt like Ni(OAc)₂ or nickel chloride with the ligand in a solvent such as ethanol (B145695). chemrevlett.com
Pt(II): Platinum(II) complexes with 8-hydroxyquinoline derivatives are readily synthesized, often starting from precursors like Zeise's salt. nih.gov These reactions confirm that the quinoline moiety effectively coordinates to the Pt(II) center through its nitrogen and an oxygen atom. nih.gov
The general synthetic approach involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, followed by heating under reflux. nih.govsphinxsai.com The resulting solid complex is then filtered, washed, and dried.
Characterization of Coordination Geometry and Stoichiometry
The stoichiometry and coordination geometry of the metal complexes are determined using various analytical and spectroscopic techniques.
Stoichiometry: Elemental analysis and mass spectrometry are used to determine the empirical formula and metal-to-ligand ratio. For many divalent transition metals, a 1:2 metal-to-ligand ratio is commonly observed, leading to complexes of the general formula [M(L)₂]. sphinxsai.com However, other stoichiometries, including 1:1, are also possible, particularly in polymeric structures. nih.govresearchgate.net
Coordination Geometry:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand. A shift in the stretching frequency of the C=O bond of the carboxylic acid group to a lower wavenumber upon complexation indicates its involvement in bonding to the metal ion. Changes in the vibrational bands of the quinoline ring also confirm the coordination of the nitrogen atom.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The appearance of new absorption bands or shifts in the ligand-centered bands upon complexation confirms the formation of the complex. mdpi.com For instance, d-d transitions observed in the visible region can suggest the coordination geometry, such as octahedral for many Ni(II) and Co(II) complexes or square planar for Pt(II) complexes. nih.govchemrevlett.comresearchgate.net
Common coordination geometries for the mentioned transition metals include octahedral, tetrahedral, and square planar, depending on the metal ion, the ligand-to-metal ratio, and the presence of other co-ligands or solvent molecules in the coordination sphere.
Advanced Structural Analysis of Metal Complexes
Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of metal complexes.
Research on (Quinolin-8-yloxy)-acetic acid has revealed the formation of two-dimensional (2D) grid-type coordination polymers with Co(II) and Mn(II). researchgate.net In these structures, the ligand utilizes its quinoline nitrogen and carboxylate oxygen to bind to the metal centers, while the carboxylate group also acts as a bridge, extending the structure into a polymeric network.
Table 1: Summary of Metal Complex Characteristics
| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry | Key Structural Features |
|---|---|---|---|
| Co(II) | 1:1 (in polymers) | Octahedral | Forms 2D coordination polymers with bridging carboxylate groups. researchgate.net |
| Mn(II) | 1:1 (in polymers) | Octahedral | Isostructural with Co(II) polymers, featuring bridging ligands. researchgate.net |
| Cu(II) | 1:2 | Distorted Square Planar / Square Pyramidal | Strong affinity for N,O-chelating quinoline ligands. giqimo.comnih.gov |
| Ni(II) | 1:2 | Octahedral / Square Planar | Geometry depends on the specific ligand and reaction conditions. chemrevlett.comresearchgate.net |
| Zn(II) | 1:2 | Tetrahedral / Octahedral | Forms stable chelates, often with a 1:2 metal-to-ligand ratio. sphinxsai.comnih.gov |
| Pt(II) | 1:1 or 1:2 | Square Planar | Forms highly stable complexes with N,O-donors from the quinoline moiety. nih.gov |
X-ray Diffraction (XRD) in Solid-State Structure Elucidation
Analysis of metal complexes with quinoline derivatives frequently reveals that the ligand coordinates to the metal center in a bidentate fashion through the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylate group. Single-crystal X-ray crystallography studies on related structures, such as Pt(II) and Sb(III) complexes with quinolinyl-appended ligands, have confirmed the coordination of the quinoline nitrogen atom to the metal center. acs.org The resulting complexes often adopt geometries such as distorted tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. researchgate.netacs.org For instance, powder XRD analysis of Cu(II) complexes with a novel imine quinoline ligand confirmed their polycrystalline nature. acs.org
Beyond the primary coordination sphere, XRD studies also elucidate supramolecular architectures, which are governed by non-covalent interactions. A statistical analysis of quinoline-based metal complexes from the Cambridge Structural Database revealed that π–π stacking interactions are a common and significant feature, occurring in a high percentage of cases. rsc.org These interactions, where the aromatic quinoline rings of adjacent molecules stack on top of each other, can lead to the formation of discrete dimers or extended one-dimensional chains and higher-dimensionality networks in the crystal lattice. rsc.org The specific geometry of these stacks, including head-to-tail or offset arrangements, is a key structural feature revealed by diffraction studies.
The data obtained from XRD, such as the crystal system, space group, and unit cell parameters, provide a detailed fingerprint of the crystalline solid. For example, studies on mixed ligand metal complexes containing quinoline moieties have reported structures crystallizing in monoclinic or triclinic systems. researchgate.netresearchgate.net
Table 1: Representative Crystallographic Data for a Quinoline-Derivative Metal Complex This table presents example data for a [Zn(EtNic)₂Cl₂] complex, where EtNic is ethyl nicotinate, a related N-heterocyclic ligand, to illustrate typical parameters obtained from a single-crystal XRD study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.1940(9) |
| b (Å) | 19.8380(11) |
| c (Å) | 14.3957(9) |
| β (°) | 111.432(3) |
| Coordination Geometry | Distorted Tetrahedral |
| Ligand Coordination | Monodentate via ring N-atom |
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are vital for characterizing metal-ligand interactions in solution and for confirming the coordination in solid-state complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative for studying complexes of this compound and its derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of a ligand undergoes distinct changes upon coordination to a metal ion. For quinoline-based ligands, a key indicator of complexation is the shift in the vibrational frequencies of the C=N bond within the quinoline ring and the C-O bond of the carboxylate group. ijacskros.com The coordination of the quinoline nitrogen to the metal center is typically confirmed by a shift in the C=N stretching vibration. ekb.eg Similarly, the deprotonation and coordination of the carboxylic acid group result in noticeable shifts in the carbonyl (C=O) and C-O stretching frequencies. scirp.org Furthermore, the formation of new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹) is direct evidence of metal-ligand bond formation. These bands are assigned to the M-N and M-O stretching vibrations, confirming the involvement of both the nitrogen and oxygen donor atoms in chelation. ijacskros.compurkh.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of quinoline derivatives and their metal complexes provide insight into the electronic transitions and the effect of metal coordination. The free ligands typically display strong absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the aromatic quinoline ring and the carboxylate group. ijacskros.comsid.ir Upon complexation with a metal ion, these absorption bands often shift to either longer (red shift) or shorter (blue shift) wavelengths. ijacskros.com This shift confirms the interaction between the ligand and the metal ion, as coordination alters the energy levels of the molecular orbitals involved in the electronic transitions. In some cases, new absorption bands may appear in the visible region, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions. nih.gov
Table 2: Key Spectroscopic Shifts upon Metal Complexation of 8-Hydroxyquinoline (a related ligand) This table illustrates typical shifts observed in the IR and UV spectra upon complexation, using 8-Hydroxyquinoline (8-HQ) as a well-documented analogue.
| Spectroscopic Feature | Free Ligand (8-HQ) | Metal Complex (e.g., Cu(II)-8HQ) | Interpretation |
| IR: ν(C=N) (cm⁻¹) | ~1581 | ~1572 | Shift confirms coordination of quinoline nitrogen. scirp.org |
| IR: ν(C-O) (cm⁻¹) | ~1094 | ~1110 | Shift indicates coordination of hydroxyl/carboxylate oxygen. scirp.org |
| IR: ν(M-N) / ν(M-O) (cm⁻¹) | Not Present | Present (e.g., ~583) | Appearance confirms direct metal-ligand bond formation. scirp.org |
| UV-Vis: λmax (nm) | ~310 (π→π*) | Shifted (e.g., ~360-410) | Change in electronic transition energy upon coordination. scirp.orgresearchgate.net |
Applications of Metal Complexes in Catalysis and Sensing
Metal complexes derived from quinoline-based ligands, including this compound, are of significant interest due to their potential applications in homogeneous catalysis and as chemical sensors. nih.gov The combination of a rigid, aromatic quinoline backbone with a flexible metal-coordinating acetate arm allows for the design of complexes with specific electronic and steric properties suitable for these functions.
Catalysis: Quinoline-derived metal complexes have demonstrated notable catalytic activity in various organic transformations. nih.gov One prominent area of application is in oxidation reactions. For example, copper complexes of quinoline derivatives have been shown to act as effective catalysts for the oxidation of catechol to o-quinone, mimicking the function of the catechol oxidase enzyme. mdpi.com The efficiency of such catalytic systems is influenced by both the structure of the quinoline ligand and the nature of the metal ion and its counter-ions. mdpi.com The catalytic cycle often involves the binding of the substrate to the metal center, followed by electron transfer facilitated by the redox-active metal, and finally, release of the product. Cobalt complexes have also been employed for the atom-economical synthesis of quinoline and quinoxaline (B1680401) derivatives. rsc.org
Sensing: The inherent fluorescence properties of the quinoline moiety make its metal complexes excellent candidates for fluorescent chemical sensors. nanobioletters.comnih.gov The principle often relies on a phenomenon known as chelation-enhanced fluorescence (CHEF). Many quinoline derivatives exhibit weak fluorescence in their free state. nanobioletters.com However, upon selective binding to a specific metal ion, the ligand's conformational rigidity increases, and photoinduced electron transfer (PET) quenching processes can be suppressed. This leads to a significant enhancement of fluorescence intensity, providing a "turn-on" signal for the detection of the target ion. dergipark.org.tr
These sensors can be designed for high selectivity and sensitivity towards specific metal ions, such as Fe³⁺ or Zn²⁺. nanobioletters.comnih.govrsc.org The detection limit of such sensors can reach micromolar or even nanomolar concentrations. nanobioletters.com Due to their potential for real-time analysis and good biocompatibility, these quinoline-based fluorescent sensors are being actively explored for applications in environmental monitoring and for bio-imaging of metal ions in living cells. nanobioletters.comnih.gov
Table 3: Examples of Applications for Quinoline-Based Metal Complexes
| Application | Metal Complex System | Target Process / Analyte | Principle of Operation |
| Catalysis | Copper(II) complexes with various quinoline derivatives | Oxidation of catechol to o-quinone | The complex acts as a catechol oxidase mimic, facilitating the aerobic oxidation of the substrate. mdpi.com |
| Sensing | Quinoline derivative TQA | Fe³⁺ ions | Selective binding of Fe³⁺ leads to fluorescence quenching, allowing for quantitative detection. nih.govrsc.org |
| Sensing | 8-Hydroxyquinoline (8-HQ) based derivatives | Zn²⁺ ions | Chelation with Zn²⁺ restricts intramolecular rotation and inhibits PET, causing a "turn-on" fluorescence response. nanobioletters.comdergipark.org.tr |
Biological Activities and Medicinal Chemistry of Quinolin 8 Yl Acetic Acid Derivatives
Antimicrobial Research and Mechanisms of Action
Derivatives of quinolin-8-yl-acetic acid are part of the broader quinoline (B57606) family, a class of compounds recognized for a wide spectrum of pharmacological activities, including significant antimicrobial potential. nih.govresearchgate.net Research into these molecules has been driven by the increasing threat of antimicrobial resistance, which necessitates the development of new therapeutic agents. nih.govresearchgate.net The quinoline scaffold serves as a valuable starting point for designing novel compounds to combat bacterial and fungal infections. rdd.edu.iqresearchgate.net
This compound derivatives and related compounds have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For instance, a series of heterocyclic derivatives of 8-hydroxyquinoline (B1678124), the precursor to this compound, exhibited exceptional antibacterial effects against E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, in some cases superior to the standard antibiotic Penicillin G. nih.gov
In other studies, compounds synthesized from 8-quinolyl chloroacetate (B1199739), an ester of this compound, were tested for their antimicrobial properties. researchgate.net The results indicated varying degrees of efficacy, with some derivatives showing promising activity when compared to tetracycline. researchgate.net The introduction of different substituents onto the quinoline ring system plays a critical role in modulating the antibacterial potency and spectrum of these compounds. researchgate.netnih.gov For example, N'-(substituted-arylidene)-2-(quinolin-8-yloxy)acetohydrazides, derived from 2-(quinolin-8-yloxy)acetohydrazide, have been screened against Gram-positive bacteria like S. aureus and B. subtilis as well as Gram-negative bacteria such as S. typhi and E. coli. researchgate.net
| Compound Type | Bacterial Strain | Activity Noted | Source |
|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | E. coli (ATCC35218) | Remarkable activity, superior to Penicillin G | nih.gov |
| 8-Hydroxyquinoline Derivatives | S. aureus (ATCC29213) | Remarkable activity, superior to Penicillin G | nih.gov |
| 8-Hydroxyquinoline Derivatives | V. parahaemolyticus (ATCC17802) | Significant activity observed | nih.gov |
| 8-Hydroxyquinoline Derivatives | P. aeruginosa (ATCC27853) | Significant activity observed | nih.gov |
| N'-arylidene-2-(quinolin-8-yloxy) acetohydrazides | S. aureus, B. subtilis (Gram-positive) | Screened for activity | researchgate.net |
| N'-arylidene-2-(quinolin-8-yloxy) acetohydrazides | S. typhi, E. coli (Gram-negative) | Screened for activity | researchgate.net |
| 8-quinolyl-α-mercaptoacetates | Various bacteria | Tested in comparison with tetracycline | researchgate.net |
The antifungal potential of quinoline derivatives, including those related to this compound, is well-documented. researchgate.netnih.gov The core 8-hydroxyquinoline structure is known to exhibit a wide range of biological activities, including antifungal effects. nih.gov
Specific derivatives have shown antifungal activity that is comparable to or even higher than standard antifungal drugs like fluconazole. nih.gov For example, a derivative of 8-hydroxyquinoline, compound PH151, demonstrated promising potential against ocular fungal infections caused by Candida spp. and Fusarium spp., with Minimum Inhibitory Concentration (MIC) values ranging from 1.0 to 16.0 µg/ml. nih.gov Additionally, various synthesized quinoline derivatives have been screened against fungal species such as Aspergillus flavus and Aspergillus niger, showing significant zones of inhibition. researchgate.net The structural modifications on the quinoline nucleus, such as the introduction of different side chains or functional groups, are crucial for optimizing antifungal efficacy. nih.govmdpi.com
| Compound/Derivative | Fungal Strain | Activity (MIC or Observation) | Source |
|---|---|---|---|
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Various fungi | Activity comparable to or higher than fluconazole | nih.gov |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Various fungi | Activity comparable to or higher than fluconazole | nih.gov |
| PH151 (8-hydroxyquinoline derivative) | Candida spp. | MIC: 1.0 - 16.0 µg/ml | nih.gov |
| PH151 (8-hydroxyquinoline derivative) | Fusarium spp. | MIC: 1.0 - 16.0 µg/ml | nih.gov |
| Pyrimido[3,2-a]quinoline derivatives | Aspergillus flavus | Zone of inhibition: 10-31 mm | researchgate.net |
| Pyrimido[3,2-a]quinoline derivatives | Aspergillus niger | Zone of inhibition: 10-31 mm | researchgate.net |
The antimicrobial action of this compound derivatives is often attributed to the chelating properties of the parent 8-hydroxyquinoline (8-HQ) moiety. nih.gov 8-HQ is a well-known bidentate chelating agent, capable of forming stable complexes with various metal ions that are essential for microbial survival and enzymatic function. nih.govnih.gov
The chelation of metal ions like copper(II) can lead to the formation of complexes with potent antimicrobial properties. nih.govnih.gov These metal complexes can disrupt cellular processes through several mechanisms. One proposed mechanism involves damage to the cell membrane, altering its permeability and leading to the leakage of essential intracellular components. researchgate.net Another mechanism is the generation of reactive oxygen species (ROS) which cause oxidative damage to vital biomolecules like DNA and proteins. researchgate.net Furthermore, by binding to metal ions that serve as cofactors for essential enzymes, these quinoline derivatives can inhibit critical metabolic pathways, ultimately leading to microbial cell death. researchgate.net The ability of the quinoline ring structure to interact with electron-rich biomolecules like DNA and proteins may also contribute to its antimicrobial effects. mdpi.com
Anticancer Potential and Therapeutic Modalities
The quinoline scaffold is a prominent feature in numerous compounds developed for anticancer therapy. Derivatives of this compound have been investigated for their potential to inhibit the growth of various cancer cells, acting through mechanisms that include cytotoxicity, cell cycle arrest, and the induction of programmed cell death (apoptosis).
A significant body of research has demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a diverse panel of human cancer cell lines. nih.govresearchgate.net For example, a series of quinoline scaffold-tethered cinnamide hybrids, synthesized from 2-(quinoline-8-yloxy)acetic acid, showed moderate to outstanding cytotoxic activity against the HepG2 liver cancer cell line, with IC50 values ranging from 2.46 to 41.31 μM. nih.gov
Other studies have reported potent activity for various quinoline derivatives against cell lines for breast (MCF-7), colon (HCT-116), prostate (PC3), and cervical (HeLa) cancers, with IC50 values in the low micromolar range. researchgate.net An optimized quinolin-8-yl-nicotinamide compound, QN523, showed significant efficacy with IC50 values less than 1 μM in a panel of 12 cancer cell lines. nih.gov The specific substitutions on the quinoline ring are critical in determining the potency and selectivity of these compounds against different types of cancer cells. neuroquantology.com
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 Value) | Source |
|---|---|---|---|
| 2-(arylamido)cinnamide-quinoline hybrids | HepG2 (Liver) | 2.46–41.31 μM | nih.gov |
| Quinoline-8-sulfonamides (e.g., compound 9a) | COLO829 (Melanoma) | 0.376 mM | nih.gov |
| Quinoline-8-sulfonamides (e.g., compound 9a) | A549 (Lung) | 0.496 mM | nih.gov |
| Quinoline-8-sulfonamides (e.g., compound 9a) | MDA-MB-231 (Breast) | 0.609 mM | nih.gov |
| Various quinoline derivatives | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 μg/ml | researchgate.net |
| QN523 (quinolin-8-yl-nicotinamide) | Panel of 12 cancer cell lines | < 1 μM | nih.gov |
| Selected C-7 substituted derivatives | HL60, K562, KG1, A549, PC-3, MCF-7 | 0.69–22 μM | nih.gov |
Beyond general cytotoxicity, research has delved into the specific mechanisms by which this compound derivatives exert their anticancer effects, with apoptosis induction and cell cycle modulation being key areas of focus. nih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. mdpi.com
Studies have shown that certain quinoline derivatives can effectively trigger apoptosis in cancer cells. For instance, a quinoline-tethered cis-vinyl triamide hybrid, compound 6f, was found to promote cellular apoptosis in MCF-7 breast cancer cells, boosting the levels of both early and late apoptosis by 14.4- and 79.3-fold, respectively, compared to controls. nih.gov The mechanism often involves the intrinsic mitochondrial pathway, characterized by a reduction in mitochondrial membrane potential and the activation of key executioner proteins like caspases. mdpi.comnih.gov Western blot analyses have confirmed the upregulation of pro-apoptotic proteins such as caspase-3, -8, and -9 following treatment with these compounds. mdpi.com
In addition to inducing apoptosis, these derivatives can disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. nih.gov Compound 6f was also shown to effectively block the G1 phase of the cell cycle in MCF-7 cells. nih.gov This arrest prevents the cancer cells from replicating their DNA and dividing, thereby halting proliferation. The ability of these compounds to simultaneously induce apoptosis and modulate the cell cycle highlights their potential as multifaceted anticancer agents. nih.govnih.gov
DNA Intercalation and Enzyme Inhibition
Derivatives of the quinoline scaffold have been extensively studied for their ability to interact with DNA and inhibit crucial enzymes, representing a key mechanism for their anticancer and antimicrobial properties. The planar nature of the quinoline ring system allows these molecules to intercalate between the base pairs of the DNA double helix. This insertion can disrupt DNA replication and transcription, ultimately leading to cell death.
In addition to direct DNA interaction, these compounds are known to target topoisomerase enzymes, which are vital for managing the topological state of DNA during various cellular processes. For instance, a novel series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines were designed and synthesized, with many exhibiting strong inhibitory activity against topoisomerase IIα. nih.gov The structure-activity relationship studies revealed that substituents at specific positions on the quinoline and phenyl rings were crucial for this potent inhibition. nih.gov Furthermore, some benzo- and tetrahydrobenzo-[h]quinoline derivatives have been identified as potential DNA-intercalating antitumor agents, with computational docking studies supporting their interaction with DNA. nih.gov
Quinolone derivatives, a closely related class of compounds, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govkisti.re.kr This inhibition is the basis for the antibacterial activity of many quinolone antibiotics. The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, leading to double-strand breaks and bacterial cell death. nih.gov
Table 1: Enzyme Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme | Biological Activity |
|---|---|---|
| 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | Topoisomerase IIα | Anticancer nih.gov |
| Benzo- and tetrahydrobenzo-[h]quinolines | DNA (Intercalation) | Antitumor nih.gov |
| Quinolones | DNA Gyrase, Topoisomerase IV | Antibacterial nih.govkisti.re.kr |
| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Anticancer mdpi.com |
Autophagy Modulation in Cancer Treatment
Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a dual role in cancer by either promoting cell survival or inducing cell death. The modulation of autophagy has emerged as a promising strategy in cancer therapy.
A notable example is the quinolin-8-yl-nicotinamide derivative, QN523. This compound was identified through a high-throughput screen and subsequently optimized, demonstrating significant in vivo efficacy in a pancreatic cancer xenograft model. nih.govfigshare.com Mechanistic studies revealed that QN523 treatment leads to a significant increase in the expression of genes implicated in stress response and autophagy, such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B. nih.gov This suggests that the anticancer activity of QN523 is, at least in part, mediated through the modulation of autophagy. nih.gov
Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has been shown to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov This compound was found to increase the expression of autophagy markers like LC3-II and Beclin-1, while also activating apoptotic pathways. nih.gov The induction of autophagy by these quinoline derivatives presents a potential therapeutic avenue for cancers that are resistant to conventional therapies. nih.gov
Antimalarial and Antiparasitic Investigations
The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being one of the earliest and most effective treatments. Modern research continues to explore quinoline derivatives for their antimalarial and antiparasitic properties.
Derivatives of 8-aminoquinoline (B160924) have shown particular promise. For instance, a series of 8-quinolinamines exhibited potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov One of the most effective analogs, N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine, displayed IC50 values of 20 ng/mL and 22 ng/mL against the D6 and W2 strains, respectively. nih.gov Furthermore, these compounds demonstrated curative effects in mouse models of malaria. nih.gov
The antiparasitic activity of these derivatives extends beyond malaria. Several of the synthesized 8-quinolinamines also showed significant in vitro antileishmanial activity, with potencies comparable to the standard drug pentamidine. nih.gov A covalently linked amide containing the quinolin-8-yloxy acetamide (B32628) scaffold, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, was also identified to have notable antimalarial potency. researchgate.net
Table 2: Antimalarial and Antiparasitic Activity of Quinolin-8-yl Derivatives
| Compound/Derivative Class | Organism | Activity |
|---|---|---|
| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | P. falciparum (D6, W2 strains) | IC50 = 20-22 ng/mL nih.gov |
| 8-Quinolinamines | Leishmania species | IC50 = 0.84–5.0 μg/mL nih.gov |
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | P. falciparum (chloroquine-resistant) | IC50 = 5.9-20.3 μM researchgate.net |
| Nopol-based quinolin-8-yl amides | P. falciparum (chloroquine-sensitive) | Active in asexual blood phase ymerdigital.com |
Other Pharmacological Activities and Biological Targets
Antiviral Properties
The broad biological activity of quinoline derivatives also includes antiviral effects against a range of viruses. nih.govnih.gov Research has shown that novel quinoline derivatives can act as autophagy inhibitors to attenuate the replication of Zika virus (ZIKV) in ocular cells. nih.gov Two lead compounds, GL-287 and GL-382, exhibited potent antiviral activity without causing significant cytotoxicity. nih.gov Their mechanism of action was linked to the inhibition of autophagy and modulation of the innate inflammatory response. nih.gov
Furthermore, 8-hydroxyquinoline derivatives have been investigated for their antiviral potential. For example, certain 2-alkyl-5,7-dichloro-8-hydroxyquinolines have demonstrated significant inhibitory activity against the dengue virus serotype 2 (DENV2) in vitro. mdpi.com
Anti-inflammatory and Analgesic Effects
Quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. researchgate.net Studies on quinoline-related carboxylic acid derivatives have shown their potential as anti-inflammatory agents. nih.gov For instance, certain quinoline-4-carboxylic and quinoline-3-carboxylic acids exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, with potencies comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov
The mechanism of action for the anti-inflammatory effects of some quinoline derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. mdpi.com The analgesic activity of these compounds has been demonstrated in acetic acid-induced writhing tests, a common model for evaluating pain relief. mdpi.com
Antioxidant Activity and Free Radical Scavenging
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Quinoline derivatives have been explored for their antioxidant and free radical scavenging capabilities.
Studies on 2-substituted-8-hydroxyquinoline derivatives have revealed their potential as antioxidants. nih.gov The antioxidant activity was assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov It was observed that the introduction of electron-donating groups at the 2nd position of the 8-hydroxyquinoline scaffold could influence their antioxidant properties. nih.gov Some of these derivatives were also shown to protect mesenchymal stem cells against hydrogen peroxide-induced oxidative stress. nih.gov
In other studies, certain quinoline-hydrazone derivatives exhibited better antioxidant activity compared to their benzimidazole (B57391) counterparts, with the hydroxyl group in the structure playing a key role in their radical scavenging ability. nih.gov However, it is noteworthy that in some evaluations, quinoline derivatives lacked significant DPPH radical scavenging capacities when compared to standard antioxidants like ascorbic acid. nih.gov
Table 3: Antioxidant Activity of Quinoline Derivatives
| Compound Class | Assay | Finding |
|---|---|---|
| 2-substituted-8-hydroxyquinolines | DPPH, Pyrogallol auto-oxidation | Showed antiradical and reducing power nih.gov |
| Quinoline-hydrazone derivatives | DPPH | Stronger antioxidant activity than benzimidazole derivatives nih.gov |
| Quinoline-related carboxylic acids | DPPH | Lacked significant scavenging capacity compared to ascorbic acid nih.gov |
Structure-Activity Relationship (SAR) Studies
A comprehensive analysis of the structure-activity relationships specific to this compound derivatives is limited by the lack of targeted studies on this scaffold. The following sections reflect general principles observed in broader quinoline classes, which may or may not be directly applicable.
Impact of Substituent Position and Nature on Biological Activity
No specific studies detailing the systematic variation of substituents on the this compound core and the resulting impact on biological activity were identified. General observations from other quinoline series suggest that the electronic nature and steric bulk of substituents on the aromatic rings can significantly influence activity. For example, in many quinoline-based anticancer agents, electron-withdrawing groups have been shown to enhance potency.
Supramolecular Chemistry and Advanced Materials Based on Quinolin 8 Yl Acetic Acid
Self-Assembly and Non-Covalent Interactions
The spontaneous organization of individual molecules into well-defined, larger structures is a hallmark of supramolecular chemistry. For Quinolin-8-yl-acetic acid, this self-assembly is primarily driven by specific and directional non-covalent forces, including hydrogen bonding and π-π stacking interactions. nih.govrsc.org The interplay of these forces dictates the final structure and properties of the resulting assembly.
Hydrogen bonds are a crucial driving force in the self-assembly of this compound. The carboxylic acid group provides a strong hydrogen bond donor (the hydroxyl proton) and two acceptor sites (the carbonyl and hydroxyl oxygens). Additionally, the nitrogen atom within the quinoline (B57606) ring can act as a hydrogen bond acceptor. This multiplicity of donor and acceptor sites allows for the formation of extensive and robust hydrogen-bonding networks. researchgate.netmdpi.com
Molecules of this compound can form classic carboxylic acid dimers through strong O-H···O hydrogen bonds, a common and stable supramolecular synthon. nih.gov Furthermore, the quinoline nitrogen can participate in N···H-O interactions, linking the carboxylic acid groups of neighboring molecules. This combination of interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks. researchgate.netacs.org The precise geometry and dimensionality of these networks are influenced by factors such as solvent and the presence of other coordinating species.
| Potential Hydrogen Bond Interactions in this compound |
| Interaction Type |
| O-H···O (Carboxylic acid dimer) |
| O-H···N (Carboxylic acid to quinoline nitrogen) |
| C-H···O (Aromatic C-H to carbonyl oxygen) |
The planar, electron-rich aromatic system of the quinoline ring facilitates π-π stacking interactions, which are another key contributor to the stability of supramolecular assemblies. nih.govwikipedia.org These interactions occur when the quinoline rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion, maximizing attractive electrostatic interactions between their π-electron clouds. rsc.org
Formation of Supramolecular Architectures
The combination of hydrogen bonding and π-π stacking, along with the coordinating ability of this compound, enables the construction of diverse and sophisticated supramolecular architectures. researchgate.net When metal ions are introduced, the molecule can act as a versatile ligand, bridging metal centers to form coordination networks. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can chelate or bridge metal ions, leading to the self-assembly of structures with higher dimensionality and complexity. researchgate.net
Examples of such architectures include:
Coordination Networks: The interaction with metal ions can produce one-, two-, or three-dimensional coordination polymers. researchgate.netrsc.org The final structure is dependent on the coordination geometry of the metal ion, the metal-to-ligand ratio, and reaction conditions.
Helices: Chiral or prochiral quinoline derivatives can assemble into helical structures, driven by a combination of coordination bonds and other non-covalent interactions. These helical chains can further pack into more complex 3D frameworks. acs.org
3D Frameworks: Through a combination of hydrogen bonding and coordination with metal centers, intricate three-dimensional frameworks can be constructed. These structures often possess porous characteristics, making them interesting for applications in catalysis and separation. acs.org
Applications in Functional Materials
The ability of this compound to form robust, well-defined supramolecular assemblies makes it a valuable component in the design of functional materials.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. espublisher.com this compound is an excellent candidate for an organic linker in MOF synthesis due to its rigid aromatic backbone and its potent coordinating groups (the quinoline nitrogen and the carboxylate). rsc.org
By carefully selecting metal clusters and reaction conditions, MOFs incorporating quinoline-based linkers can be designed with tailored pore sizes, shapes, and chemical functionalities. The presence of the quinoline moiety within the MOF structure can impart specific properties, such as luminescence or catalytic activity. rsc.orgresearchgate.net For example, acetic acid is sometimes used as a modulator in the synthesis of certain MOFs, such as those based on iron or titanium, to control the size and morphology of the resulting crystals. nih.govresearchgate.net
| Component | Role in MOF Construction |
| Metal Ion/Cluster | Structural node |
| This compound | Organic linker |
| Quinoline Nitrogen | Coordination site |
| Carboxylate Group | Coordination site |
This compound can also play a role in the formation and functionalization of nanoparticles. Its chelating properties allow it to bind to the surface of metal nanoparticles, providing stabilization and preventing aggregation. The organic quinoline component can then be used to interface with other molecules or materials.
In the context of polymeric nanoparticles, which are used in fields like drug delivery, this compound could be incorporated into the polymer structure or used to coat the nanoparticle surface. For instance, in systems using polymers like chitosan, which are often processed in acetic acid solutions, a functional molecule like this compound could be integrated to impart specific targeting or therapeutic properties. nih.gov The synthesis of nanoscale MOFs, sometimes referred to as nanoMOFs, can also be controlled using modulators like acetic acid to achieve desired particle sizes for applications in nanomedicine. nih.gov
Luminescent Materials and Sensors
The inherent fluorescence of the quinoline core, combined with the coordinating capabilities of the 8-hydroxyl and acetic acid groups, makes this compound and its derivatives promising candidates for the development of advanced luminescent materials and sensors. The rigid, planar structure of the quinoline ring is conducive to strong fluorescence, a property that can be modulated upon coordination with metal ions. This interaction often leads to the formation of stable chelate complexes, which can enhance the quantum yield of luminescence and introduce new photophysical properties.
The design of fluorescent sensors based on quinoline derivatives often involves two key components: a metal ion binding site and a fluorophore. In the case of this compound, the molecule itself integrates both functions. Metal ion binding can alter the electronic and molecular structure of the compound, leading to changes in the intensity or wavelength of its light absorption and emission. This change in fluorescence can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, where it is quenched.
One of the primary mechanisms for fluorescence quenching by metal ions is electron exchange, a process that requires wave function overlap and is effective at very short distances. Conversely, the chelation-enhanced fluorescence (CHEF) effect is a common mechanism for a "turn-on" response. In the free ligand, non-radiative decay processes can quench fluorescence. Upon chelation to a metal ion, the molecule becomes more rigid, which can inhibit these non-radiative pathways and lead to a significant increase in fluorescence intensity.
Coordination polymers based on quinoline derivatives have been explored for their potential in sensing applications. These materials can exhibit tunable structures and photoluminescent properties. For instance, coordination polymers of 8-hydroxyquinolinate ligands with zinc and cadmium have been shown to be effective in sensing nitroaromatic molecules through fluorescence quenching. The sensitivity of these materials can be influenced by the specific metal ion and the structure of the polymer.
Furthermore, lanthanide complexes with quinoline-based ligands are of particular interest for their unique luminescent properties. Lanthanide ions such as Europium(III) and Terbium(III) exhibit characteristic sharp emission bands and long luminescence lifetimes. The quinoline moiety can act as an "antenna" by absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This sensitized luminescence is a key principle in the design of highly sensitive time-resolved fluoroimmunoassays and other bioanalytical applications. The efficiency of this energy transfer and the resulting luminescence intensity can be fine-tuned by modifying the structure of the quinoline ligand.
While specific data for this compound is limited in the public domain, the broader family of 8-hydroxyquinoline (B1678124) derivatives serves as a strong indicator of its potential. For example, derivatives of 8-hydroxyquinoline have been successfully utilized as fluorescent sensors for various metal ions, including Mg²⁺, by demonstrating a strong fluorescence increase upon binding.
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often require harsh conditions and may result in limited yields. Future research will likely focus on developing more efficient, versatile, and environmentally friendly synthetic routes. Methodologies such as microwave-assisted organic synthesis (MAOS) have already shown promise in significantly reducing reaction times and improving yields for various quinoline-based compounds. acs.orgnih.govbenthamdirect.com The application of one-pot, multicomponent reactions (MCRs) also presents a streamlined approach to creating diverse libraries of Quinolin-8-yl-acetic acid derivatives. nih.govunf.edu
Further exploration into novel catalytic systems, including the use of solid acid catalysts like montmorillonite (B579905) K-10 and metal triflates such as Zn(OTf)₂, could offer pathways to milder reaction conditions and enhanced selectivity. rsc.org The development of innovative cyclization and annulation strategies will be crucial in accessing novel analogs with unique substitution patterns, thereby expanding the chemical space for biological screening. mdpi.comnih.gov
Advanced Computational Design of Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to design and screen virtual compounds before their actual synthesis. For this compound, advanced computational approaches can guide the rational design of derivatives with improved potency and selectivity.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models that correlate the structural features of quinoline derivatives with their biological activity. mdpi.com These models help in understanding the steric and electrostatic requirements for optimal interaction with a biological target.
Molecular docking simulations are another powerful tool for predicting the binding modes and affinities of this compound analogs within the active sites of target proteins. nih.govresearchgate.net This in silico approach can help prioritize the synthesis of compounds with the highest predicted activity and can provide insights into the mechanism of action at a molecular level. orientjchem.orgijprajournal.comnih.govnih.gov
Exploration of New Biological Targets and Pathways
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govnih.goveurekaselect.combenthamscience.comjddtonline.inforesearchgate.net A key area of future research for this compound will be the systematic exploration of new biological targets and molecular pathways.
Initial screening against a wide array of cell lines and enzyme panels can help identify novel activities. For instance, the potential of these compounds as inhibitors of kinases, such as EGFR/HER-2, or their ability to interfere with DNA synthesis and cell division pathways in cancer cells warrants further investigation. orientjchem.orgrsc.org The unique structure of this compound may allow it to interact with targets not previously associated with quinoline-based compounds. Elucidating these novel mechanisms of action will be critical for developing next-generation therapeutic agents.
Integration with Nanotechnology and Drug Delivery Systems
Nanotechnology offers innovative solutions to challenges in drug delivery, such as poor solubility and lack of target specificity. Integrating this compound and its derivatives into nanocarrier systems could significantly enhance their therapeutic efficacy and reduce potential side effects. researchgate.netmdpi.comnih.govnih.gov
The development of quinoline-based nanoparticles, such as those formulated with chitosan, has already been explored for the delivery of other therapeutic agents. nih.gov Similar strategies could be applied to this compound, creating pH-responsive nanocarriers that release the drug specifically in the acidic microenvironment of tumors. nih.gov The use of nanocatalysts in the synthesis of quinoline derivatives also represents a promising intersection of nanotechnology and synthetic chemistry. acs.orgnih.gov These approaches could lead to the development of targeted drug delivery systems that improve the pharmacokinetic and pharmacodynamic profiles of novel this compound-based drugs. researchgate.net
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact. Future synthetic strategies for this compound and its derivatives should prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netacs.orgijpsjournal.com
Microwave-assisted and ultrasound-assisted syntheses are prime examples of energy-efficient techniques that can accelerate reactions and reduce the need for high temperatures. nih.govijpsjournal.com The use of green catalysts, such as p-toluenesulfonic acid and cerium nitrate, and greener solvents like water and ethanol (B145695), can further reduce the environmental footprint of the synthesis process. researchgate.net Biocatalysis, utilizing enzymes to perform specific chemical transformations under mild conditions, represents another exciting frontier for the green synthesis of quinoline derivatives. researchgate.net Adopting these sustainable methodologies will be crucial for the environmentally responsible development of this compound-based therapeutics. nih.gov
Interactive Data Table: Research Focus Areas for this compound
| Research Area | Key Methodologies and Approaches | Potential Outcomes |
|---|---|---|
| Novel Synthetic Methodologies | Microwave-assisted synthesis, Multicomponent reactions, Novel catalytic systems | Increased efficiency, Higher yields, Access to diverse derivatives |
| Advanced Computational Design | 3D-QSAR, Molecular docking, Virtual screening | Rational design of potent analogs, Prediction of biological activity |
| New Biological Targets | High-throughput screening, Enzyme inhibition assays, Pathway analysis | Identification of novel therapeutic applications, Understanding of mechanisms of action |
| Nanotechnology Integration | Nanoparticle formulation, Targeted drug delivery systems | Improved drug solubility and bioavailability, Reduced side effects |
| Green Chemistry | Use of green solvents and catalysts, Energy-efficient reactions (microwave, ultrasound), Biocatalysis | Environmentally sustainable synthesis, Reduced waste and energy consumption |
Q & A
Basic: What are the validated synthetic routes for Quinolin-8-yl-acetic acid, and how can researchers ensure reproducibility?
Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or coupling reactions between quinoline derivatives and acetic acid precursors. For reproducibility:
- Documentation : Include detailed stoichiometry, solvent systems, and temperature gradients in experimental protocols .
- Characterization : Use NMR (e.g., , ) and HPLC to confirm purity (>95%) and structural integrity. Cross-reference with IR spectra for functional group validation .
- Batch Consistency : Report yields across multiple synthesis batches to identify variability sources (e.g., catalyst degradation) .
Basic: Which analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Validate methods using spike-recovery experiments in plasma or tissue homogenates .
- Mass Spectrometry : LC-ESI-MS/MS improves sensitivity for trace quantification (LOD < 10 nM). Calibrate with deuterated internal standards to correct matrix effects .
- Fluorescence Assays : If functionalized as a probe (e.g., zinc sensing), optimize excitation/emission wavelengths (e.g., 350/450 nm) and validate selectivity via competition assays with divalent cations .
Advanced: How can researchers resolve contradictions in reported binding affinities of this compound for metal ions?
Methodological Answer:
Discrepancies often arise from experimental conditions. To address:
- Comparative Studies : Replicate assays under uniform pH, ionic strength, and temperature. For example, zinc affinity (logK) varies significantly at pH 5 vs. 7.4 .
- Computational Modeling : Use DFT or molecular docking to predict binding modes. Compare with crystallographic data (if available) to validate coordination geometry .
- Error Analysis : Quantify instrument-specific biases (e.g., fluorescence quenching in UV-Vis vs. ITC measurements) .
Advanced: What strategies optimize this compound’s stability in long-term pharmacological studies?
Methodological Answer:
- Degradation Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via HRMS .
- Formulation : Use lyophilization or encapsulation in PEGylated liposomes to reduce hydrolysis. Confirm stability via circular dichroism (CD) if chirality is critical .
- Storage Protocols : Recommend inert atmosphere (N) storage at -80°C for stock solutions, with aliquots to freeze-thaw cycles .
Advanced: How to design experiments assessing this compound’s role in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure IC values using Michaelis-Menten kinetics. Compare and shifts in presence/absence of the compound .
- Structural Analysis : Pair inhibition data with X-ray crystallography or Cryo-EM to map binding sites. Mutagenesis studies can confirm critical residues .
- Controls : Include known inhibitors (positive controls) and DMSO-only treatments (negative controls) to isolate compound-specific effects .
Advanced: What computational approaches predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Modeling : Use QSPR models to estimate logP (partition coefficient), BBB permeability, and CYP450 metabolism. Validate with in vitro Caco-2 assays .
- MD Simulations : Simulate blood-brain barrier penetration over 100-ns trajectories. Analyze free-energy profiles for passive diffusion vs. active transport .
- Toxicity Prediction : Apply tools like ProTox-II to flag hepatotoxicity risks, corroborated by in vitro hepatocyte viability assays .
Basic: How should researchers address solubility challenges in in vitro assays with this compound?
Methodological Answer:
- Solvent Screening : Test DMSO, ethanol, or cyclodextrin-based vehicles. Ensure final solvent concentration ≤1% (v/v) to avoid cellular toxicity .
- pH Adjustment : Use buffered solutions (PBS, pH 7.4) or co-solvents (e.g., Tween-80) for weakly acidic compounds. Measure solubility via nephelometry .
- Sonication : Apply brief sonication (5–10 sec pulses) to disperse aggregates, followed by dynamic light scattering (DLS) to confirm monodispersity .
Advanced: What evidence supports this compound’s dual role as a fluorophore and chelator?
Methodological Answer:
- Spectroscopic Validation : Perform fluorescence titrations with metal ions (Zn, Cu). A bathochromic shift or quenching indicates chelation .
- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio) and calculate binding constants via Benesi-Hildebrand plots .
- Competitive Binding : Test against EDTA or TPEN to confirm reversibility. Use confocal microscopy for intracellular metal imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
